![molecular formula C9H6BrNO B3167245 5-Bromoisoquinolin-6-ol CAS No. 918488-42-3](/img/structure/B3167245.png)
5-Bromoisoquinolin-6-ol
Overview
Description
5-Bromoisoquinolin-6-ol is a chemical compound that belongs to the class of heterocyclic compounds. It is an important chemical compound in the field of organic chemistry and has various applications in scientific research.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinolin-6-ol is not fully understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA. It is also known to inhibit the activity of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
5-Bromoisoquinolin-6-ol has various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. It is also known to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromoisoquinolin-6-ol in lab experiments is its fluorescent properties, which make it a useful tool for studying the structure and function of biomolecules. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are various future directions for the use of 5-Bromoisoquinolin-6-ol in scientific research. One area of research is the development of new fluorescent probes that can be used to study biomolecules. Another area of research is the development of new synthetic methods for 5-Bromoisoquinolin-6-ol and its derivatives. Additionally, there is potential for the use of 5-Bromoisoquinolin-6-ol in the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 5-Bromoisoquinolin-6-ol is an important chemical compound in the field of organic chemistry and has various applications in scientific research. Its fluorescent properties make it a useful tool for studying the structure and function of biomolecules, and its potential for the development of new drugs makes it a promising area of research. However, its potential toxicity and the need for careful handling should be taken into consideration when using it in lab experiments.
Scientific Research Applications
5-Bromoisoquinolin-6-ol has various applications in scientific research. It is used as a fluorescent probe to study the structure and function of proteins, DNA, and RNA. It is also used in the synthesis of various organic compounds, such as heterocyclic compounds, and as a reagent in organic synthesis.
properties
IUPAC Name |
5-bromoisoquinolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCWZYJYLLDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313558 | |
Record name | 5-Bromo-6-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoquinolin-6-ol | |
CAS RN |
918488-42-3 | |
Record name | 5-Bromo-6-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918488-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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